molecular formula C20H19N3O6 B2400798 N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-47-9

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2400798
CAS No.: 863612-47-9
M. Wt: 397.387
InChI Key: JJBNIOGEDCCWSG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (referred to herein as the target compound) is a pyrimidine-dione derivative featuring a carboxamide group at position 5 and methoxy-substituted aryl rings at positions 3 and N1 of the tetrahydropyrimidine core. Its molecular formula is C20H19N3O6, and its IUPAC name reflects the substitution pattern of the 3,4-dimethoxyphenyl and 3-methoxyphenyl groups . The compound has been cataloged under the identifier E200-0259 and is available for pharmacological screening, though detailed biological data remain undisclosed .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-27-14-6-4-5-13(10-14)23-19(25)15(11-21-20(23)26)18(24)22-12-7-8-16(28-2)17(9-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBNIOGEDCCWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound may exhibit various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N2O5C_{19}H_{20}N_2O_5, with a molecular weight of approximately 356.37 g/mol. The structure contains two methoxy groups on the phenyl rings, which are hypothesized to enhance its biological activity.

PropertyValue
Molecular FormulaC19H20N2O5
Molecular Weight356.37 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has shown that pyrimidine derivatives possess significant antimicrobial properties. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various bacteria and fungi.

  • Case Study : A study by Nagaraj and Reddy (2008) demonstrated that pyrimidine derivatives exhibited potent activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus due to the presence of methoxy groups .

Antitumor Activity

Pyrimidine derivatives have also been investigated for their antitumor properties. The structure-activity relationship (SAR) indicates that modifications in the pyrimidine ring can lead to enhanced cytotoxic effects against cancer cells.

  • Research Findings : A series of tetrahydropyrimidines were synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Compounds with similar structural features showed significant inhibition of cell proliferation in HepG2 and MCF-7 cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidines has been documented in several studies. The compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Study Insight : Research indicates that certain pyrimidine derivatives reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting their utility in treating inflammatory diseases .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cytokine Modulation : It may modulate signaling pathways related to inflammation through the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Core Modifications and Substituent Variations

Compound Name Substituents Molecular Formula Key Structural Features Reference
Target Compound N-(3,4-Dimethoxyphenyl), 3-(3-Methoxyphenyl) C20H19N3O6 3,4-Dimethoxy and 3-methoxy aryl groups; 2,4-dioxo core
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 3-(4-Fluorophenyl), 5-carboxylic acid C11H7FN2O4 Fluorophenyl group; carboxylic acid at position 5
N-(2,3-Dimethylphenyl)-4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(2,3-Dimethylphenyl), 4-(4-Methoxyphenyl), 6-methyl, 2-oxo C22H24N3O3 Methyl and methoxyphenyl substituents; thioxo at position 2
N-(5-Chloro-2-Methoxyphenyl)-6-Methyl-4-(3-Nitrophenyl)-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide N-(5-Chloro-2-Methoxyphenyl), 4-(3-Nitrophenyl), 2-thioxo C20H16ClN4O5S Chloro, nitro, and thioxo modifications
BG15182 (N-(2,5-Dimethoxyphenyl)-3-(4-Fluorophenyl)-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide) N-(2,5-Dimethoxyphenyl), 3-(4-Fluorophenyl) C19H16FN3O5 Fluorophenyl and dimethoxyphenyl groups

Key Observations :

  • Aryl Group Diversity : The target compound’s 3,4-dimethoxyphenyl and 3-methoxyphenyl groups contrast with analogs featuring fluorophenyl (), nitrophenyl (), or chlorophenyl () substituents. Methoxy groups enhance solubility, while halogens or nitro groups may influence electronic properties and binding interactions.

Key Observations :

  • Yields for pyrimidine-dione carboxamides typically range from 50% to 86%, with purity exceeding 90% in optimized procedures ().
  • The use of coupling agents like HBTU or EDC∙HCl () is common for amide bond formation.

Analytical Characterization

Spectroscopic Data Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS Data Reference
Target Compound Not reported Not reported Molecular ion: C20H19N3O6 (calc.)
10n (From ) Aromatic protons at 6.8–7.4 ppm Carbonyl carbons at 165–170 ppm [M+H]+: 485.18 (exp.)
GFS037 (From ) Methoxy signals at 3.7–3.9 ppm Amide carbonyl at 168.2 ppm [M+Na]+: 385.06 (exp.)
BG15182 (From ) Fluorophenyl signals at 7.1–7.3 ppm Dioxo carbons at 160–162 ppm Molecular weight: 385.35

Key Observations :

  • Methoxy groups (δ 3.7–3.9 ppm in ) and aromatic protons (δ 6.8–7.4 ppm in ) are consistent across analogs.
  • HRMS and NMR data are critical for confirming molecular integrity, especially in isomers with similar substituents.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step condensation reactions. For example, a pyrimidine ring is formed via cyclocondensation of substituted phenyl precursors with carboxamide derivatives under reflux conditions using acetic acid as a catalyst. Purification is achieved through column chromatography, and structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for structural elucidation?

Critical techniques include:

  • 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR : To confirm substituent positions and aromatic ring systems.
  • Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What initial biological screening approaches are used to assess its therapeutic potential?

Primary screens focus on enzymatic targets such as kinases or cyclooxygenases due to structural similarities with known inhibitors. In vitro assays measure IC50_{50} values using enzyme-linked immunosorbent assays (ELISA) or fluorescence-based activity assays .

Advanced Research Questions

Q. How can reaction yields be optimized under varying solvent conditions?

Solvent polarity and protic/aprotic properties significantly influence reaction efficiency. For example:

  • Polar aprotic solvents (DMF, DMSO) : Enhance intermediate solubility but may require lower temperatures to avoid side reactions.
  • Protic solvents (ethanol) : Favor cyclization but reduce solubility. Systematic yield analysis via high-performance liquid chromatography (HPLC) identifies optimal conditions .

Q. What strategies mitigate compound degradation during in vitro assays?

Degradation under physiological pH is minimized by:

  • Lyophilization with stabilizers (e.g., cyclodextrins).
  • Buffered formulations (pH 7.4) to maintain stability. Accelerated stability studies using HPLC track degradation products (e.g., hydrolyzed amide bonds) .

Q. How are computational methods applied to predict target binding affinity?

  • Molecular docking (AutoDock, Schrödinger) : Models interactions with enzyme active sites (e.g., hydrogen bonding with methoxy groups).
  • Molecular dynamics (MD) simulations : Assess binding stability over time.
  • QSAR models : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Solutions include:

  • Meta-analysis with standardized protocols (e.g., MTT assay for cytotoxicity).
  • Cross-validation using orthogonal assays (e.g., enzyme inhibition + cellular proliferation) .

Q. What are critical considerations for regioselectivity in substitution reactions?

Regioselectivity is influenced by:

  • Electron-donating groups (e.g., methoxy) : Direct electrophilic substitution to para/ortho positions.
  • Steric hindrance : Bulky substituents favor meta substitution. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

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